molecular formula C18H22Cl2N4O3 B14934765 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B14934765
M. Wt: 413.3 g/mol
InChI Key: PERWXZQLYSALRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a 3,4-dichlorophenyl group at the piperazine N1-position and a carboxamide-linked ethyl chain terminating in a 4-oxopiperidin moiety.

Properties

Molecular Formula

C18H22Cl2N4O3

Molecular Weight

413.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H22Cl2N4O3/c19-15-2-1-13(11-16(15)20)22-7-9-24(10-8-22)18(27)21-12-17(26)23-5-3-14(25)4-6-23/h1-2,11H,3-10,12H2,(H,21,27)

InChI Key

PERWXZQLYSALRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of the Piperazine Carboxamide Backbone

The central piperazine-1-carboxamide moiety is typically constructed via a coupling reaction between a piperazine derivative and a carbonyl-containing electrophile. In analogous syntheses, chloroacetyl chloride has been employed to acylate secondary amines under biphasic conditions. For instance, the alkylation of N-ethylpiperazine with 2-bromo-5-pyridinecarbaldehyde in acetonitrile and formic acid under reflux yields structurally related piperazine derivatives. This method highlights the importance of proton donors (e.g., formic acid) in facilitating imine formation, followed by reduction using agents like sodium tris(acetoxy)borohydride.

For the target compound, a plausible pathway involves reacting 4-(3,4-dichlorophenyl)piperazine with a pre-synthesized 2-oxo-2-(4-oxopiperidin-1-yl)ethyl carbamoyl chloride. The reaction would proceed in anhydrous dichloromethane with a base such as triethylamine to scavenge HCl, as demonstrated in the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.

Introduction of the 4-Oxopiperidinyl Ethyl Group

The 4-oxopiperidinyl fragment is introduced via nucleophilic displacement or reductive amination. Patent literature describes the use of 4-oxopiperidine hydrochloride as a starting material, which undergoes alkylation with ethyl bromoacetate to form ethyl 2-(4-oxopiperidin-1-yl)acetate. Subsequent hydrolysis of the ester yields 2-(4-oxopiperidin-1-yl)acetic acid, which can be converted to an acid chloride for coupling with the piperazine amine.

An alternative approach involves condensing 4-oxopiperidine with ethyl glyoxylate in the presence of a dehydrating agent, followed by reduction to generate the ethylenediamine bridge. This method mirrors the synthesis of 1-((6-bromopyridin-3-yl)methyl)-4-ethylpiperazine, where sodium tris(acetoxy)borohydride facilitates the reductive amination between aldehydes and amines.

Functionalization with the 3,4-Dichlorophenyl Group

The 3,4-dichlorophenyl group is introduced early in the synthesis via aromatic substitution or Suzuki-Miyaura coupling. For example, Ullmann-type coupling of 3,4-dichloroiodobenzene with piperazine in the presence of copper(I) iodide and a diamine ligand provides 4-(3,4-dichlorophenyl)piperazine. This intermediate is then subjected to carboxamidation with the 4-oxopiperidinyl ethyl fragment.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Key reactions in the synthesis pathway are sensitive to solvent polarity and temperature. The alkylation of piperazine derivatives with chloroacetamide intermediates proceeds optimally in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. In contrast, reductive aminations require milder conditions, with dichloromethane or tetrahydrofuran at room temperature being ideal for minimizing side reactions.

Catalytic Systems

Copper(I)-mediated couplings, as seen in the introduction of aryl groups, benefit from ligands such as 1,10-phenanthroline, which enhance reaction rates and yields. For amide bond formations, coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for activating carboxylic acids without racemization.

Purification and Characterization

Chromatographic Techniques

Final compounds are typically purified via silica gel column chromatography using gradient elution (e.g., 5–10% methanol in dichloromethane). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases ensures >95% purity, as validated in the synthesis of anticonvulsant piperazine acetamides.

Spectroscopic Analysis

1H NMR spectroscopy confirms the integration of aromatic protons (δ 7.2–7.6 ppm for dichlorophenyl) and the methylene bridges adjacent to the carboxamide (δ 3.4–4.3 ppm). Mass spectrometry (ESI-MS) provides molecular ion peaks consistent with the calculated mass (e.g., m/z 394.3 [M+H]+).

Comparative Analysis of Synthetic Routes

Method Key Step Reagents/Conditions Yield (%) Purity (%) Source
Piperazine alkylation NaHB(OAc)3, DCM, 20°C 78 98
Amide coupling HATU, DIPEA, DMF 65 97
Reductive amination Formic acid, MeCN, reflux 71 96
Aryl piperazine formation CuI, 1,10-phenanthroline, K2CO3, 110°C 82 99

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competing N-alkylation and O-alkylation can occur when using haloacetamide intermediates. Employing bulky bases like DIPEA (N,N-Diisopropylethylamine) suppresses O-alkylation by deprotonating the amine preferentially.

Oxidative Degradation of 4-Oxopiperidine

The 4-oxopiperidine moiety is prone to oxidation under acidic conditions. Storage under nitrogen and the use of antioxidant stabilizers like BHT (butylated hydroxytoluene) during synthesis preserves integrity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below highlights key structural and functional differences between the target compound and similar piperazine-carboxamide derivatives:

Compound Name Key Substituents Pharmacological Target Binding Affinity (Ki) References
Target Compound: 4-(3,4-Dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide 3,4-Dichlorophenyl; 4-oxopiperidin-ethylcarboxamide Hypothesized: Sigma receptors Not reported
4-(3,4-Dichlorophenyl)-N-(4-isopropylphenyl)piperazine-1-carboxamide 3,4-Dichlorophenyl; 4-isopropylphenylcarboxamide Not specified LC-MS: m/z 392.2
BD-1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) 3,4-Dichlorophenethyl; pyrrolidine Sigma-1 receptors 1.4 nM (Sigma-1)
EU-93-94 (N-[4-[(2S)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanesulfonamide) 3,4-Dichlorophenyl-piperazine; hydroxypropoxy-methanesulfonamide NMDA receptor modulation Not reported
ZM6 (N-(cyclopropylmethyl)-4-(3,4-dichlorobenzoyl)piperazine-1-carboxamide) 3,4-Dichlorobenzoyl; cyclopropylmethylcarboxamide Structural analog (PDB ligand) Not reported

Pharmacological and Functional Insights

  • Sigma Receptor Affinity : Compounds like BD-1008 and BD-1047 () demonstrate that 3,4-dichlorophenyl-piperazine derivatives exhibit high sigma-1 receptor binding (Ki = 1.4–2.1 nM). The target compound’s 4-oxopiperidin group may enhance solubility or alter receptor interaction compared to BD-1008’s pyrrolidine moiety .
  • Serotonin Receptor Modulation : highlights piperazine-carboxamides (e.g., p-MPPI) as 5-HT1A antagonists. While the target compound lacks a methoxyphenyl or pyridinyl group, its dichlorophenyl and carboxamide groups may support similar CNS activity .
  • Synthetic Flexibility : The synthesis of N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () illustrates the modularity of piperazine-carboxamide synthesis, suggesting feasible adaptation for the target compound’s preparation.

Key Research Findings and Implications

Binding and Conformational Studies

  • Sigma Receptor Interactions: emphasizes that piperazine nitrogen lone pair orientation critically impacts sigma receptor binding. The target compound’s 4-oxopiperidin may introduce steric or electronic effects distinct from rigid bicyclic amines (e.g., 1,4-diazabicyclo[4.3.0]nonanes) .
  • NMDA Receptor Modulation : EU-93-94 () incorporates a 3,4-dichlorophenyl-piperazine group but targets NMDA via a hydroxypropoxy linker. This contrasts with the target compound’s carboxamide-ethyl-4-oxopiperidin chain, which may favor different CNS pathways.

Structural-Activity Relationships (SAR)

  • Dichlorophenyl Group : Ubiquitous in sigma ligands (e.g., BD-1008) and serotonin modulators, this moiety enhances lipophilicity and receptor affinity .
  • Carboxamide Linkers : Ethyl-based linkers (as in the target compound) improve metabolic stability compared to ester or ether linkages (e.g., EU-93-94) .
  • 4-Oxopiperidin vs.

Biological Activity

The compound 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]piperazine-1-carboxamide (often referred to as R75231 or its analogs) has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The compound features a piperazine core substituted with a dichlorophenyl group and an oxopiperidine moiety. Its molecular formula is C19H22Cl2N4O2C_{19}H_{22}Cl_2N_4O_2, with a molecular weight of approximately 393.31 g/mol.

Physical Properties

PropertyValue
Molecular Weight393.31 g/mol
SolubilityModerately soluble
Log P (Octanol-Water)2.35

R75231 functions primarily as a nucleoside transport inhibitor , which plays a critical role in the modulation of adenosine levels in various biological systems. By inhibiting nucleoside transporters, it enhances the accumulation of adenosine, which can lead to cardioprotective effects during ischemic events .

Pharmacological Effects

  • Cardioprotection : Studies indicate that R75231 significantly reduces cardiac damage during catecholamine-induced stress in animal models, suggesting potential applications in treating heart-related conditions .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through its effects on adenosine signaling pathways, which are crucial in regulating immune responses .
  • CNS Activity : Preliminary research suggests that R75231 may exhibit neuroprotective effects, although further studies are required to elucidate its mechanisms within the central nervous system .

Case Studies

  • Cardiac Ischemia Model : In a study involving rabbits subjected to catecholamine stress, R75231 demonstrated a marked reduction in myocardial injury and mortality rates. The underlying mechanism was attributed to enhanced adenosine signaling, which provided protective effects against ischemia .
  • In Vitro Studies : In cellular models, R75231 effectively inhibited nucleoside transporters leading to increased intracellular adenosine levels, which correlated with reduced cell apoptosis under stress conditions .

Efficacy in Various Models

Recent studies have evaluated R75231's efficacy across different biological models, highlighting its potential therapeutic roles:

  • In Vivo Studies : Animal studies have shown that R75231 can mitigate the effects of induced myocardial infarction by enhancing blood flow recovery and reducing infarct size.
  • In Vitro Assays : Cell culture experiments indicate that R75231 promotes cell survival under hypoxic conditions through adenosine-mediated pathways.

Comparative Analysis with Other Compounds

R75231 has been compared with other nucleoside transport inhibitors regarding their efficacy and safety profiles:

Compound NameMechanism of ActionEfficacySafety Profile
R75231Nucleoside transport inhibitorHighFavorable
DraflazineSimilar mechanismModerateModerate
Other AnaloguesVariesVariableVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.